molecular formula C14H14N2O5S B6394784 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% CAS No. 1261967-81-0

5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%

Cat. No. B6394784
CAS RN: 1261967-81-0
M. Wt: 322.34 g/mol
InChI Key: UDCXQHGQXJMQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% (5-DMS-2HIN) is an organic compound which is used in a variety of scientific applications. It is a member of the isonicotinic acid family, which is a group of compounds with a variety of different uses. 5-DMS-2HIN is a colorless solid which is soluble in water and has a melting point of around 90°C. It is a useful compound for a variety of scientific purposes due to its unique properties, such as its high solubility in water, low toxicity, and low cost.

Scientific Research Applications

5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has a variety of scientific applications, including in the fields of biochemistry, pharmacology, and toxicology. It has been used in the study of various biological processes, such as enzyme inhibition, signal transduction, and metabolic pathways. 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has also been used to study the effects of drugs on the body, as well as in the development of new drugs. Additionally, it has been used in the development of diagnostic tests for various diseases, as well as in the study of the effects of environmental pollutants on human health.

Mechanism of Action

The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is thought that 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% binds to these enzymes and blocks their activity, thereby preventing the formation of certain metabolites which are involved in various biological processes.
Biochemical and Physiological Effects
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the formation of various metabolites. It has also been shown to reduce inflammation, as well as to have anti-tumor and anti-cancer effects. Additionally, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases.

Advantages and Limitations for Lab Experiments

5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has a variety of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water, which makes it easy to use in aqueous solutions. Additionally, it is non-toxic and has a low melting point, which makes it suitable for use in a variety of experiments. The main limitation of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

There are a variety of potential future directions for the use of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. One potential direction is the development of new drugs which utilize its inhibitory properties. Additionally, it could be used in the development of diagnostic tests for various diseases, as well as in the study of the effects of environmental pollutants on human health. Furthermore, it could be used to study the effects of drugs on the body, as well as in the development of new drugs. Finally, it could be used to study the effects of various biological processes, such as enzyme inhibition and signal transduction.

Synthesis Methods

5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized using a two-step reaction which involves the condensation of 2-N,N-dimethylsulfamoylphenol and 2-hydroxyisonicotinic acid. The first step involves the reaction of the two compounds in an aqueous solution at a temperature of around 70°C. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture, which leads to the formation of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. This reaction is generally carried out under mild conditions, and the desired product can be isolated in high yields.

properties

IUPAC Name

5-[2-(dimethylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)12-6-4-3-5-9(12)11-8-15-13(17)7-10(11)14(18)19/h3-8H,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCXQHGQXJMQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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